

Quantifying Arginine Methylation by Mass Spectrometry: Application Notes and Protocols

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Compound of Interest

Compound Name: *Protonated arginine*

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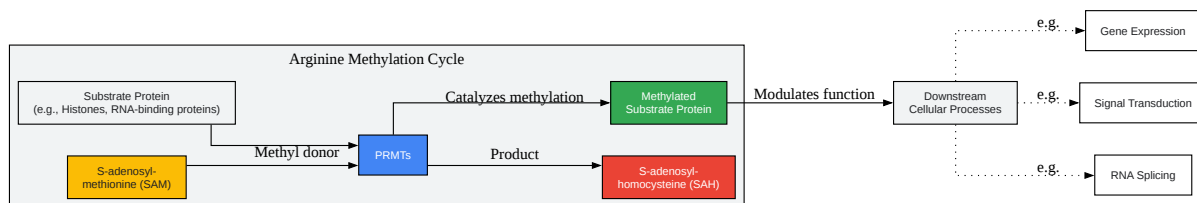
Introduction

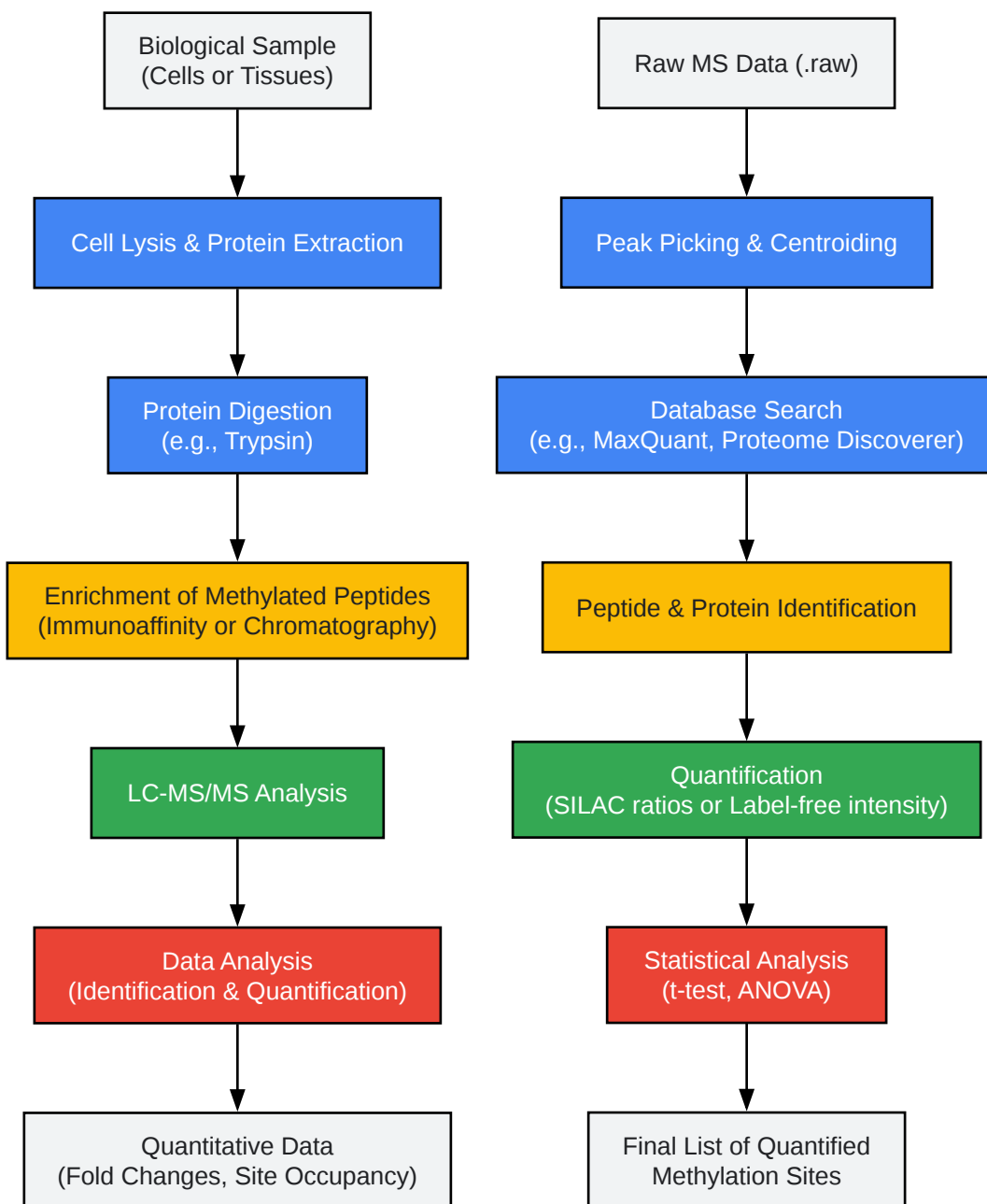
Arginine methylation, a crucial post-translational modification (PTM), plays a pivotal role in regulating numerous cellular processes, including signal transduction, gene expression, RNA metabolism, and DNA damage repair.[1][2] This modification is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs), which transfer a methyl group from S-adenosylmethionine (SAM) to the guanidino group of arginine residues.[3] Dysregulation of arginine methylation has been implicated in various diseases, including cancer, making PRMTs attractive therapeutic targets.[4]

Mass spectrometry (MS)-based proteomics has emerged as a powerful and indispensable tool for the large-scale identification and quantification of arginine methylation sites.[4][5] This document provides detailed application notes and protocols for quantifying arginine methylation using mass spectrometry, catering to researchers, scientists, and professionals in drug development.

Signaling Pathways Involving Arginine Methylation

Arginine methylation is integral to various signaling pathways. For instance, it has been shown to be involved in T-cell activation and differentiation, with key components of the T-cell antigen receptor signaling machinery being methylated on arginine residues.[6]





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